![molecular formula C12H14N2O2S2 B2489804 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione CAS No. 282109-03-9](/img/structure/B2489804.png)

1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

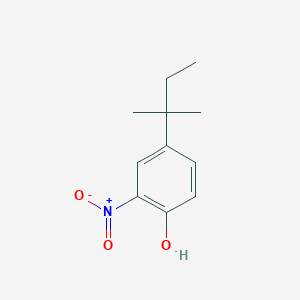

The compound “1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione” is likely to be an organic compound containing an imidazole ring which is a five-membered planar ring, which has three carbon atoms and two nitrogen atoms at non-adjacent positions. It also contains a sulfonyl functional group attached to a methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazole ring, with various substitutions at the 1, 3, and 4 positions of the ring. The presence of the sulfonyl group could have significant effects on the electronic structure and reactivity of the molecule .Chemical Reactions Analysis

Imidazole compounds are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and their reactivity can be influenced by the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications

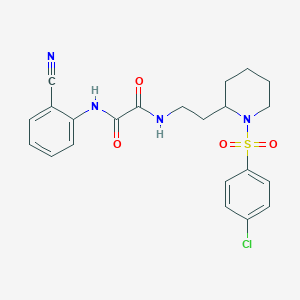

- Research suggests that this compound exhibits promising anticancer properties. It may interfere with cancer cell growth and proliferation by targeting specific pathways or enzymes. Further investigations are needed to understand its mechanism of action and potential clinical applications .

- The compound’s sulfur-containing moiety contributes to its antimicrobial effects. It has demonstrated activity against bacteria, fungi, and even some drug-resistant strains. Researchers explore its use as an alternative or adjunct to existing antimicrobial agents .

- The imidazole-2-thione group can chelate metal ions. This property is valuable in metal detoxification, environmental remediation, and as a potential treatment for metal poisoning. The compound’s ability to bind to heavy metals could be harnessed in various applications .

- Some studies indicate that this compound possesses anti-inflammatory effects. It may modulate immune responses and reduce inflammation. Researchers investigate its potential in managing inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disorders .

- PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, which selectively damage tumor cells. The compound’s structure suggests it could serve as a photosensitizer in PDT, although more research is necessary to validate this application .

- Chemists utilize this compound in organic synthesis reactions. Its unique structure allows for diverse transformations, such as forming new carbon-carbon or carbon-sulfur bonds. Additionally, it may serve as a catalyst in certain reactions, enhancing reaction rates and selectivity .

Anticancer Potential

Antimicrobial Activity

Metal Ion Chelation

Anti-inflammatory Properties

Photodynamic Therapy (PDT)

Organic Synthesis and Catalysts

Safety and Hazards

Future Directions

Mechanism of Action

Indole derivatives, another group of compounds with a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

1,3-dimethyl-4-(4-methylphenyl)sulfonylimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c1-9-4-6-10(7-5-9)18(15,16)11-8-13(2)12(17)14(11)3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJXWKPOSKTVCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C(=S)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)

![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)

![6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489728.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)

![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)